molecular formula C21H17NO5 B6413434 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% CAS No. 1261907-73-6

4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95%

Cat. No. B6413434
CAS RN: 1261907-73-6
M. Wt: 363.4 g/mol
InChI Key: ZBSSXEOFDHGJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid (4-Cbz-2-HBA) is a synthetic compound that has been widely used in scientific research due to its high solubility and stability. It is a derivative of benzoic acid and is composed of two benzene rings and an amino group. 4-Cbz-2-HBA is often used as a substrate for enzymatic reactions, as a ligand for binding proteins, and as an inhibitor for enzyme-catalyzed reactions. The compound has been studied for its biochemical and physiological effects, and is widely used in laboratory experiments.

Mechanism of Action

4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% acts as a substrate for enzymatic reactions, a ligand for binding proteins, and an inhibitor for enzyme-catalyzed reactions. The compound can bind to enzymes and inhibit their activity, or act as a substrate for enzymatic reactions, such as the hydrolysis of esters. Additionally, 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% can act as a ligand for binding proteins, such as enzymes, receptors, and other proteins. The compound can also act as an inhibitor for enzyme-catalyzed reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and lipase. Additionally, the compound has been shown to bind to proteins, such as receptors, and to modulate their activity. The compound has also been studied for its effects on metabolic pathways and drug metabolism.

Advantages and Limitations for Lab Experiments

4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. The compound is highly soluble in a variety of solvents, and is relatively stable. Additionally, the compound can be synthesized using a variety of methods, and is relatively inexpensive. However, the compound has several limitations. The compound is sensitive to light and heat, and can degrade over time. Additionally, the compound can be toxic if ingested, and should be handled with care.

Future Directions

The potential applications of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% are numerous, and further research is needed to fully explore them.
1. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on metabolic pathways and drug metabolism.
2. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on protein-ligand interactions.
3. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on the structure and function of proteins in various organisms.
4. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on enzyme kinetics.
5. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on drug design.
6. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on the synthesis of other compounds.
7. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on the stability and solubility of other compounds.
8. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on the toxicity of other compounds.
9. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on the synthesis and properties of polymers materials.
10. Further research is needed to explore the effects of 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% on the synthesis and properties of nanomaterials.

Synthesis Methods

4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% can be synthesized through a variety of methods, including the Krapcho decarboxylation reaction, the reductive amination of the hydroxybenzoic acid, and the reaction of the hydroxybenzoic acid with an amino acid. The Krapcho decarboxylation reaction is the most commonly used method, as it is relatively simple and can be conducted in a variety of solvents. The reaction involves the reaction of the hydroxybenzoic acid with an amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. The reaction yields the 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% as the product.

Scientific Research Applications

4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% has been widely used in scientific research due to its high solubility and stability. It is a substrate for enzymatic reactions, a ligand for binding proteins, and an inhibitor for enzyme-catalyzed reactions. The compound has been used in studies of enzyme kinetics, protein-ligand interactions, and drug design. It has also been used to study the structure and function of proteins in various organisms. Additionally, 4-(4-Cbz-Aminopheny)-2-hydroxybenzoic acid, 95% has been used as a model compound in studies of metabolic pathways and drug metabolism.

properties

IUPAC Name

2-hydroxy-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-19-12-16(8-11-18(19)20(24)25)15-6-9-17(10-7-15)22-21(26)27-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSSXEOFDHGJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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